

Structural characterization of 4-Bromo-2-methoxyphenol reaction products

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Compound of Interest

Compound Name: 4-Bromo-2-methoxyphenol

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Comparative Guide to the Reaction Products of 4-Bromo-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural characterization of reaction products derived from **4-Bromo-2-methoxyphenol**. It offers a comparative overview of synthetic pathways, performance data, and detailed experimental protocols to assist researchers in selecting and developing novel compounds for pharmaceutical and other applications.

Introduction to 4-Bromo-2-methoxyphenol and its Reactivity

4-Bromo-2-methoxyphenol, also known as 4-bromoguaiacol, is a versatile synthetic intermediate.^{[1][2][3][4]} Its structure, featuring a phenol, a methoxy group, and a bromine atom, allows for a variety of chemical transformations. The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards electrophilic substitution, while the bromine atom provides a handle for cross-coupling reactions. This guide focuses on the formylation of **4-Bromo-2-methoxyphenol** to produce 5-Bromovanillin and compares this product with its non-brominated analog, vanillin.

Synthesis of 5-Bromovanillin

While direct formylation of **4-Bromo-2-methoxyphenol** is a plausible route to 5-Bromovanillin, a more commonly documented and high-yielding approach is the direct bromination of vanillin. Several methods for this conversion are detailed below.

Experimental Protocols

Protocol 1: Bromination of Vanillin using Bromine in Methanol

This is a high-yield method for the synthesis of 5-Bromovanillin.^[5]

- Materials: Vanillin, Methanol, Bromine, Ice-cold water.
- Procedure:
 - Dissolve vanillin (1.0 mol) in methanol.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add bromine (1.1 mol) to the stirred solution over 30 minutes, maintaining the temperature below 20 °C.
 - Stir the mixture at room temperature for 1 hour.
 - Pour the reaction mixture into ice-cold water to precipitate the product.
 - Collect the solid by filtration, wash with water, and dry in vacuo.

Protocol 2: In situ Generation of Bromine for Bromination of Vanillin

This method avoids the direct handling of liquid bromine by generating it within the reaction mixture.^[6]

- Materials: Vanillin, Potassium bromide, Sulfuric acid, Dichloromethane (DCM), 30% Hydrogen peroxide, Water.
- Procedure:

- Dissolve potassium bromide in water in a round-bottom flask.
- Add a solution of vanillin in DCM to the flask.
- Slowly add concentrated sulfuric acid.
- Add 30% hydrogen peroxide dropwise.
- Stir the reaction mixture for 30 minutes. The product will precipitate.
- Isolate the product by filtration.

Alternative Formylation Reactions for 4-Bromo-2-methoxyphenol

While specific examples for **4-Bromo-2-methoxyphenol** are not extensively documented, standard formylation reactions of phenols can be applied. The regioselectivity of these reactions will be directed by the activating hydroxyl and methoxy groups, favoring substitution at the ortho and para positions. Given that the para position is blocked by the bromine atom, formylation is expected to occur at the ortho position to the hydroxyl group, yielding 5-Bromovanillin.

- Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to achieve ortho-formylation of phenols.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent (e.g., from DMF and POCl₃) for the formylation of electron-rich aromatic compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Duff Reaction: This reaction utilizes hexamine as the formylating agent for electron-rich aromatics like phenols.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Structural Characterization and Performance Data

The primary product of interest from the formylation of **4-Bromo-2-methoxyphenol** or the bromination of vanillin is 5-Bromovanillin. Its structural and performance data are compared with vanillin below.

Physical and Spectroscopic Data

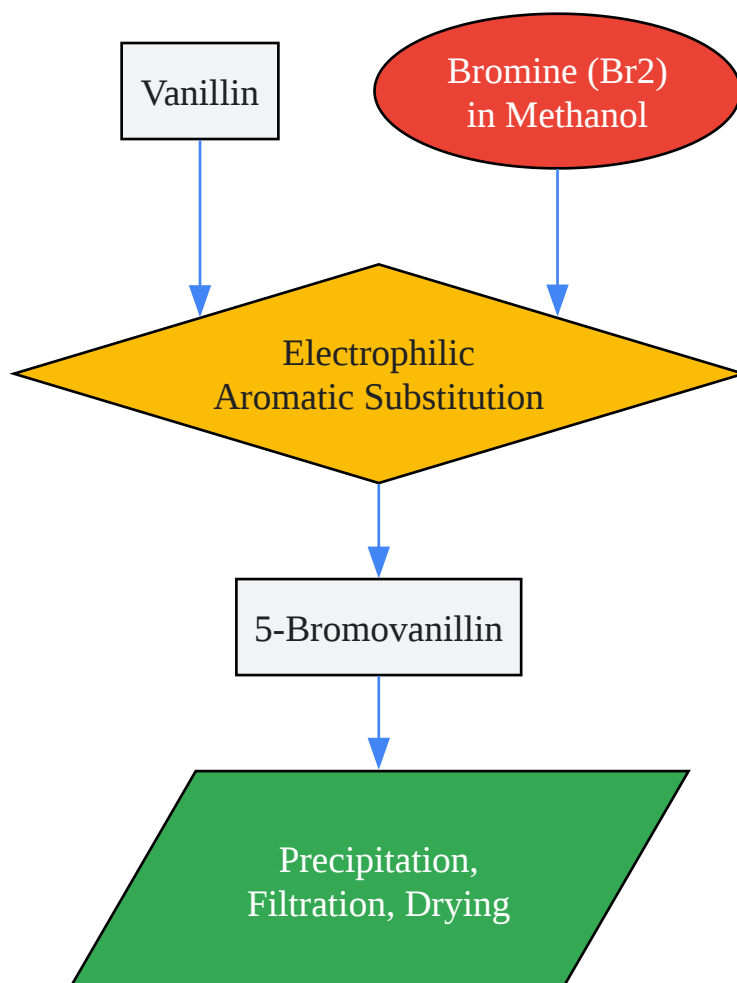
Property	5-Bromovanillin	Vanillin
Molecular Formula	C ₈ H ₇ BrO ₃ [18]	C ₈ H ₈ O ₃
Molecular Weight	231.04 g/mol [18]	152.15 g/mol
Melting Point	164-166 °C[5][19]	81-83 °C
Appearance	Light brown crystalline powder	White crystalline needles
¹ H NMR (CDCl ₃ , δ)	9.84 (s, 1H, CHO), 7.71 (d, J=1.6 Hz, 1H, Ar-H), 7.44 (d, J=1.6 Hz, 1H, Ar-H), 6.09 (s, 1H, OH), 3.96 (s, 3H, OCH ₃)	9.83 (s, 1H, CHO), 7.44 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.42 (d, J=1.8 Hz, 1H, Ar-H), 6.98 (d, J=8.2 Hz, 1H, Ar-H), 6.01 (s, 1H, OH), 3.95 (s, 3H, OCH ₃)
¹³ C NMR (CDCl ₃ , δ)	190.4, 149.8, 148.6, 128.5, 125.2, 110.9, 109.2, 56.3[20]	191.0, 151.7, 147.1, 127.6, 124.9, 114.3, 108.9, 56.1
IR (KBr, cm ⁻¹)	~3333 (O-H), ~1674 (C=O), ~678 (C-Br)[20]	~3200 (O-H), ~1665 (C=O)
MS (m/z)	230/232 (M ⁺ , Br isotopes)[20]	152 (M ⁺)

Performance and Biological Activity

Parameter	5-Bromovanillin	Vanillin
Antimicrobial Activity	Exhibits antimicrobial properties.[21]	Known antimicrobial agent, used as a food preservative.
Antioxidant Activity	Shows antioxidant potential.	Documented antioxidant properties.
Antifungal Activity	Derivatives show antifungal activity against <i>Cryptococcus neoformans</i> .	Shows antifungal activity, with derivatives like o-vanillin being potent.[21]
Yield (from Vanillin)	Up to 99%[5]	N/A

Visualizing Reaction Pathways and Workflows

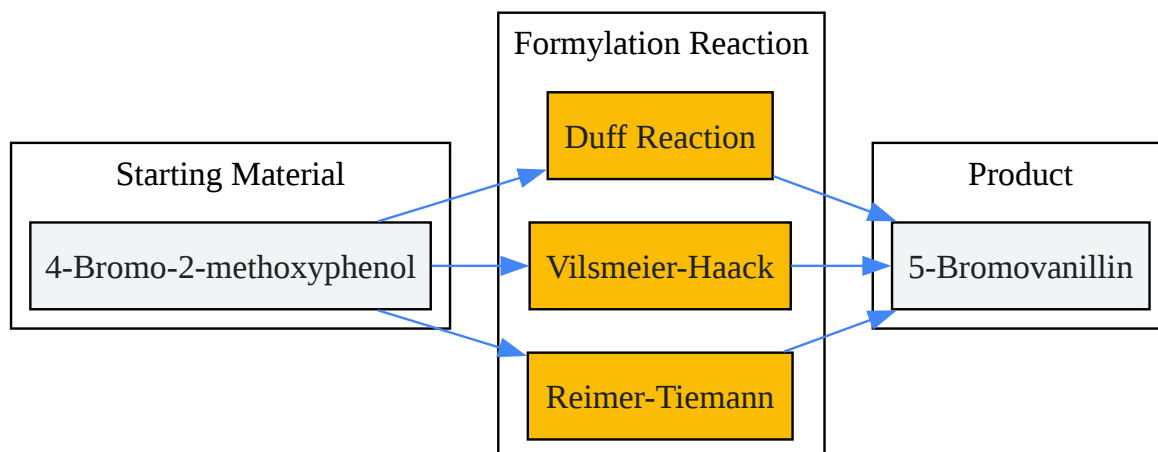
Synthesis of 5-Bromovanillin from Vanillin



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Caption: Synthesis of 5-Bromovanillin from Vanillin.

General Formylation Workflow for 4-Bromo-2-methoxyphenol



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Caption: Potential formylation routes to 5-Bromovanillin.

Conclusion

The structural characterization of 5-Bromovanillin, a primary reaction product associated with **4-Bromo-2-methoxyphenol**, reveals a compound with significant potential for further synthetic modifications and biological applications. The high-yielding synthesis of 5-Bromovanillin from readily available vanillin makes it an attractive intermediate for drug discovery and development. Compared to vanillin, the introduction of the bromine atom offers a site for further functionalization through cross-coupling reactions, opening avenues for the creation of diverse molecular libraries. The antimicrobial and antioxidant properties of 5-Bromovanillin warrant further investigation to explore its full therapeutic potential. This guide provides the necessary data and protocols to facilitate such research endeavors.

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